3-(Methoxycarbonylamino)pyrrolidine
Overview
Description
“3-(Methoxycarbonylamino)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The compound has a molecular formula of C6H12N2O2 and a molecular weight of 144.17 g/mol.
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through various methods. One approach involves the ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . For instance, the 3R,4R pyrrolidine-3,4-diol was coupled to 2′-deoxyinosine in the presence of DIPEA, and PyBOP in DMSO to give a compound in 72% yield .Molecular Structure Analysis
The pyrrolidine ring in the molecule allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, 2-substituted pyrrolidines can be prepared from simple materials such as carbonyl compounds and 3-chloropropylamine . Also, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .Mechanism of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
Pyrrolidine derivatives have shown promise in drug discovery due to their diverse biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds could also be investigated .
properties
IUPAC Name |
methyl N-pyrrolidin-3-ylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)8-5-2-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPLMLGQGLTMRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610930 | |
Record name | Methyl pyrrolidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
184107-53-7 | |
Record name | Methyl pyrrolidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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